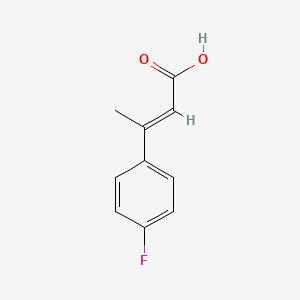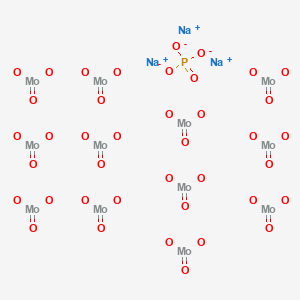
Pigment Violet 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pigment Violet 2 is a synthetic colorant known for its bright violet hue. It is commonly used in the cosmetics industry as a color additive and is derived from coal tar. This pigment is regulated by the Food and Drug Administration in the United States and is classified as a drug and cosmetic colorant .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pigment Violet 2 can be synthesized from manganese oxide and phosphoric acid by heating at various temperatures. The reaction conditions, such as the ratio of phosphorus to manganese and the heating temperature, significantly affect the color and properties of the pigment. For instance, samples heated at 500°C with a phosphorus to manganese ratio of 2:3 exhibit a high a* value and low b* value, corresponding to a violet color .
Industrial Production Methods: In industrial settings, this compound is produced by dissolving 3-amino-N-ethyl carbazole in an organic solvent and then undergoing a series of chemical reactions to achieve the desired pigment properties .
Análisis De Reacciones Químicas
Types of Reactions: Pigment Violet 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the pigment’s properties and enhancing its stability and color intensity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcomes.
Major Products Formed: The major products formed from these reactions include different shades of violet pigments, which can be further processed to achieve specific color properties and stability .
Aplicaciones Científicas De Investigación
Pigment Violet 2 has a wide range of scientific research applications. In chemistry, it is used as a colorant in various analytical techniques. In biology, it serves as a staining agent for visualizing cellular structures. In medicine, it is explored for its potential antimicrobial and anticancer properties. In the industry, it is used in the production of cosmetics, plastics, and paints .
Mecanismo De Acción
The mechanism of action of Pigment Violet 2 involves its interaction with molecular targets and pathways within cells. For instance, it can inhibit the expression of specific proteins involved in cellular processes, leading to its antimicrobial and anticancer effects. The pigment’s structure allows it to interact with cellular membranes, disrupting their integrity and leading to cell death .
Comparación Con Compuestos Similares
- Pigment Violet 1
- Pigment Violet 3
- Pigment Violet 27
Comparison: Pigment Violet 2 is unique due to its specific synthetic route and the resulting color properties. Compared to Pigment Violet 1 and Pigment Violet 3, this compound offers better stability and a more vibrant violet hue. Pigment Violet 27, on the other hand, has different chemical properties due to its distinct synthesis process involving copper ferrocyanide .
This compound stands out for its versatility and wide range of applications, making it a valuable compound in various scientific and industrial fields.
Propiedades
Número CAS |
1326-04-1 |
|---|---|
Fórmula molecular |
C120H141MoN8O23PW |
Peso molecular |
2374.2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5S,6S,7R)-7-Amino-6-hydroxyspiro[4.4]nonane-1-carboxylic acid](/img/structure/B1143315.png)





